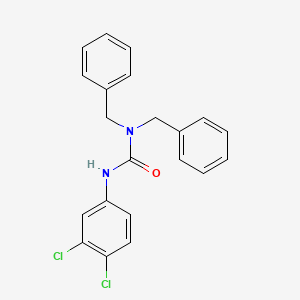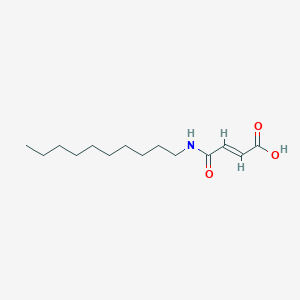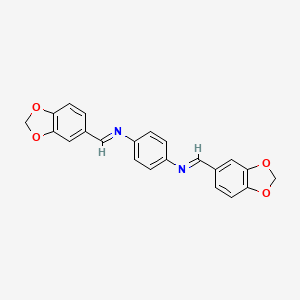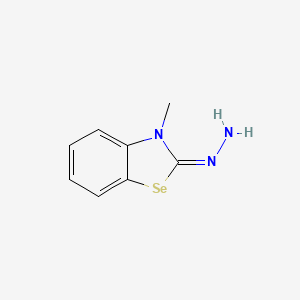
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C21H18Cl2N2O and a molecular weight of 385.296 g/mol It is known for its unique structure, which includes two benzyl groups and a dichlorophenyl group attached to a urea moiety
Vorbereitungsmethoden
The synthesis of 1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of benzylamine with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
1,1-Dibenzyl-3-(3,4-dichlorophenyl)thiourea:
Eigenschaften
CAS-Nummer |
86764-67-2 |
|---|---|
Molekularformel |
C21H18Cl2N2O |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
1,1-dibenzyl-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-19-12-11-18(13-20(19)23)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |
InChI-Schlüssel |
FBNMSCNGGVUDNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)



![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)


